Tin mesoporphyrin

Description

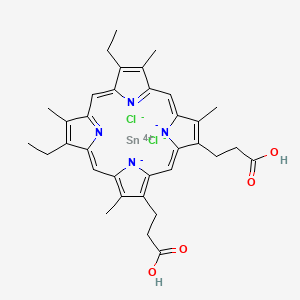

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;tin(4+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDZJTIZVZFNCM-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Cl-].[Cl-].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36Cl2N4O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106344-20-1 | |

| Record name | Stannsoporfin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106344201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannsoporfin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STANNSOPORFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KAE1U0G7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Heme Oxygenase Inhibition by Tin Mesoporphyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin mesoporphyrin (SnMP), also known as stannsoporfin, is a potent, synthetic inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the heme catabolic pathway. By competitively blocking this enzyme, SnMP effectively reduces the production of biliverdin, and subsequently bilirubin, as well as carbon monoxide (CO) and free iron.[1][2][3] This guide provides an in-depth technical overview of the core mechanism of SnMP's inhibitory action, including quantitative data on its potency, detailed experimental protocols for its characterization, and an exploration of its impact on key cellular signaling pathways.

Molecular Profile and Mechanism of Action

This compound is a metalloporphyrin structurally analogous to heme. The key chemical modifications that confer its inhibitory properties are the replacement of the central iron atom with tin (Sn) and the reduction of the two vinyl groups at positions C2 and C4 of the porphyrin ring to ethyl groups.[2] This structural alteration prevents the porphyrin macrocycle from being cleaved by heme oxygenase, turning it into a stable, competitive inhibitor.[4]

SnMP exerts its inhibitory effect by binding to the active site of both major heme oxygenase isoforms, the inducible HO-1 and the constitutive HO-2, thereby preventing the binding of the natural substrate, heme.[5][6] This competitive inhibition is potent and leads to a significant reduction in the catalytic degradation of heme.[7]

Quantitative Data: Inhibitory Potency

This compound is recognized as one of the most potent inhibitors of heme oxygenase activity among various metalloporphyrins.[5][6] The following table summarizes the available quantitative data on its inhibitory constants.

| Parameter | Enzyme Source | Isoform(s) | Value | Reference(s) |

| Ki | Rat splenic microsomes | Not specified | 0.014 µM | [8] |

| Potency | Rat spleen and brain tissue | HO-1 and HO-2 | Most potent inhibitor among tested metalloporphyrins (including zinc, and chromium porphyrins) | [5][6] |

Experimental Protocols

Heme Oxygenase Activity Assay (Spectrophotometric)

This assay quantifies HO activity by measuring the rate of bilirubin formation. The protocol involves the preparation of a microsomal fraction containing the enzyme and a cytosolic fraction containing biliverdin reductase.

Materials:

-

Tissue or cells of interest

-

Homogenization buffer (e.g., 0.25 M sucrose, 20 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Hemin (substrate)

-

NADPH

-

Glucose-6-phosphate

-

Glucose-6-phosphate dehydrogenase

-

Rat liver cytosol (as a source of biliverdin reductase)

-

This compound (inhibitor)

-

Spectrophotometer

Procedure:

-

Preparation of Microsomal Fraction:

-

Homogenize the tissue or cells in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and ultracentrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in reaction buffer.[9]

-

-

Preparation of Cytosolic Fraction (Biliverdin Reductase Source):

-

Homogenize rat liver in reaction buffer.

-

Centrifuge at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains biliverdin reductase.[10]

-

-

Enzyme Reaction:

-

In a cuvette, combine the microsomal fraction, reaction buffer, NADPH regenerating system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase), and the cytosolic fraction.

-

For inhibition studies, pre-incubate the reaction mixture with varying concentrations of this compound.

-

Initiate the reaction by adding hemin.

-

Incubate at 37°C, protected from light.

-

-

Measurement:

-

Monitor the formation of bilirubin by measuring the increase in absorbance at approximately 464 nm over time.[10] The rate of bilirubin formation is proportional to the heme oxygenase activity.

-

Determination of Ki for Competitive Inhibition

The inhibition constant (Ki) for a competitive inhibitor like SnMP can be determined by measuring the initial reaction velocities at various substrate (hemin) and inhibitor (SnMP) concentrations.

Procedure:

-

Perform the heme oxygenase activity assay as described above with a range of hemin concentrations.

-

Repeat the assay at several fixed concentrations of this compound.

-

Plot the data using a double reciprocal plot (Lineweaver-Burk plot) where 1/velocity is plotted against 1/[substrate].

-

For a competitive inhibitor, the lines for the different inhibitor concentrations will intersect on the y-axis.

-

The Ki can be calculated from the apparent Km values obtained in the presence of the inhibitor. Alternatively, nonlinear regression analysis of the velocity versus substrate concentration data can be used to directly fit the data to the competitive inhibition model and determine the Ki value.

Heme Oxygenase Activity Assay (Carbon Monoxide Measurement)

An alternative method to assess HO activity is to measure the production of carbon monoxide (CO), which is generated in equimolar amounts to biliverdin.

Materials:

-

Gas-tight vials with septa

-

Gas chromatograph (GC) with a reduction gas detector or a flame ionization detector with a methanizer.[3][11]

-

Microsomal preparation and reaction components as described in 3.1.

Procedure:

-

Perform the enzyme reaction in sealed, gas-tight vials.

-

After a defined incubation period, terminate the reaction (e.g., by flash-freezing).

-

Analyze the headspace gas from the vials by gas chromatography to quantify the amount of CO produced.[3] The amount of CO is directly proportional to the heme oxygenase activity.

Downstream Signaling Pathways

The inhibition of heme oxygenase by this compound has significant downstream effects on cellular signaling, primarily due to the depletion of the bioactive products of heme catabolism: carbon monoxide (CO) and biliverdin/bilirubin.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Heme oxygenase-1 and its product, carbon monoxide, have been shown to modulate the activity of MAPK signaling pathways, including the ERK1/2 and p38 pathways. The inhibition of HO-1 activity by SnMP can therefore influence these pathways.

Nrf2/ARE Signaling Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Heme oxygenase-1 is a key target gene of Nrf2. Interestingly, while SnMP inhibits HO-1 activity, its structural relative, tin protoporphyrin (SnPP), has been shown to paradoxically activate the Nrf2 pathway, leading to the upregulation of various cytoprotective genes.[12][13] This suggests a complex interplay where the metalloporphyrin itself, independent of HO-1 inhibition, may induce an oxidative stress signal that activates Nrf2.

PI3K/Akt Signaling Pathway

The direct effects of this compound on the PI3K/Akt/mTOR signaling pathway are less well-characterized in the literature. This pathway is a critical regulator of cell growth, proliferation, and survival.[14] Given the known interplay between oxidative stress, MAPK signaling, and the PI3K/Akt pathway, it is plausible that SnMP-mediated inhibition of heme oxygenase could have indirect effects on this signaling cascade, but further research is needed to elucidate the specific mechanisms.

Structural Basis of Inhibition

While a crystal structure of this compound bound to heme oxygenase is not publicly available, X-ray crystallography of human HO-1 in complex with other competitive, imidazole-based inhibitors provides valuable insights into the active site.[1][2][15] These studies reveal a hydrophobic pocket that accommodates the inhibitor, with the inhibitor's imidazole moiety coordinating with the heme iron. The flexibility of the distal helix of the enzyme allows for the binding of bulky inhibitors without displacing the heme substrate.[1][2] It is highly probable that this compound, as a heme analog, occupies the heme binding pocket in a similar fashion, with the central tin atom positioned near the catalytic site, thereby sterically and electronically preventing the binding and degradation of heme.

Conclusion

This compound is a powerful and well-characterized competitive inhibitor of heme oxygenase. Its mechanism of action is rooted in its structural similarity to heme, allowing it to occupy the enzyme's active site without being subject to catalytic degradation. The resulting decrease in biliverdin, bilirubin, and carbon monoxide has profound effects on cellular physiology, including the modulation of key signaling pathways such as the MAPK and potentially the Nrf2 pathways. The detailed experimental protocols provided herein offer a framework for the continued investigation of SnMP and the development of novel heme oxygenase inhibitors for therapeutic applications. Further research is warranted to fully delineate its impact on other signaling cascades and to obtain a high-resolution crystal structure of the SnMP-HO-1 complex to refine our understanding of its inhibitory mechanism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Heme oxygenase activity as measured by carbon monoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In vitro inhibition of heme oxygenase isoenzymes by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. X-ray crystal structure of human heme oxygenase-1 with (2R,4S)-2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4[((5-trifluoromethylpyridin-2-yl)thio)methyl]-1,3-dioxolane: a novel, inducible binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tin protoporphyrin activates the oxidant-dependent NRF2-cytoprotective pathway and mitigates acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The NRF2 stimulating agent, tin protoporphyrin, activates protective cytokine pathways in healthy human subjects and in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Chemical and Physical Properties of Tin Mesoporphyrin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tin mesoporphyrin (SnMP), also known by its non-proprietary name stannsoporfin, is a synthetic metalloporphyrin that functions as a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the catabolism of heme.[1] This inhibitory action blocks the conversion of heme to biliverdin, a precursor to bilirubin, thereby reducing bilirubin production.[1] Its potential therapeutic applications, particularly in the management of neonatal hyperbilirubinemia, have been a subject of extensive research. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Chemical and Physical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and understanding its biological activity.

| Property | Value | Reference |

| IUPAC Name | Dichloridotin(IV) 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid | [1] |

| Synonyms | Stannsoporfin, SnMP | [1] |

| CAS Number | 106344-20-1 | [1] |

| Molecular Formula | C₃₄H₃₆Cl₂N₄O₄Sn | |

| Molecular Weight | 754.3 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in DMSO (≤0.5 mg/ml) and dimethylformamide (1 mg/ml). | [2] |

| UV-Vis Absorption Maxima (λmax) | In chloroform: Soret peak at ~408 nm, with Q-bands at ~537 nm and ~575 nm. | |

| InChI Key | LLDZJTIZVZFNCM-UHFFFAOYSA-J |

Experimental Protocols

This section details the methodologies for the synthesis and functional evaluation of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the insertion of tin into the mesoporphyrin IX macrocycle. A general laboratory-scale procedure is outlined below, adapted from descriptions in scientific literature.[3][4]

Materials:

-

Hemin (or Protoporphyrin IX)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Methyl tert-butyl ether (MTBE)

-

Tin(II) chloride (SnCl₂) or other tin salts (e.g., tin(II) oxide, tin(II) 2-ethylhexanoate)

-

Glacial acetic acid

-

Solvents for purification (e.g., chloroform, methanol)

-

Silica gel for chromatography

Procedure:

-

Reduction of Protoporphyrin IX to Mesoporphyrin IX: If starting from hemin or protoporphyrin IX, the vinyl groups at positions C2 and C4 of the porphyrin ring are reduced to ethyl groups. This is typically achieved by catalytic hydrogenation. The porphyrin starting material is dissolved in a suitable solvent like MTBE, and a Pd/C catalyst is added. The mixture is then subjected to a hydrogen atmosphere until the reduction is complete, which can be monitored by UV-Vis spectroscopy. The product of this step is Mesoporphyrin IX.

-

Tin Insertion: The synthesized Mesoporphyrin IX is dissolved in glacial acetic acid. An excess of a tin salt, such as tin(II) chloride, is added to the solution.

-

Reaction: The mixture is heated, typically under reflux, for several hours to facilitate the insertion of the tin atom into the porphyrin core. The progress of the reaction is monitored by spectrophotometry, observing the shift in the Soret peak.

-

Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude this compound is then purified. A common method is column chromatography on silica gel, eluting with a solvent system such as a chloroform-methanol gradient to separate the desired product from unreacted starting materials and byproducts.

-

Characterization: The final product is characterized by various analytical techniques, including UV-Vis spectroscopy to confirm the characteristic absorption spectrum, mass spectrometry to verify the molecular weight, and NMR spectroscopy to confirm the structure.[5]

Heme Oxygenase Inhibition Assay

The inhibitory potency of this compound on heme oxygenase activity is a critical measure of its biological function. The following in vitro assay protocol is based on a published method.[6]

Materials:

-

Rat spleen or liver microsomes (as a source of heme oxygenase)

-

Hemin (substrate)

-

Biliverdin reductase

-

NADPH

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PD)

-

This compound (inhibitor)

-

20 mM Tris-HCl buffer, pH 7.4

-

Chloroform

-

Spectrophotometer

Procedure:

-

Preparation of Reaction Mixtures: In separate reaction tubes, prepare the reaction mixture containing:

-

2 mg/mL of cell lysate (microsomal preparation) in Tris-HCl buffer.

-

0.5–2 mg/mL biliverdin reductase.

-

1 mM NADPH.

-

2 mM Glucose-6-phosphate (G6P).

-

1 U Glucose-6-phosphate dehydrogenase (G6PD).

-

Varying concentrations of this compound to be tested.

-

-

Initiation of Reaction: Initiate the enzymatic reaction by adding 25 µM hemin to each tube.

-

Incubation: Incubate the reaction mixtures in a circulating water bath in the dark for 1 hour at 37°C.[6]

-

Termination of Reaction: Stop the reaction by adding chloroform to each tube.

-

Extraction of Bilirubin: Vortex the tubes to extract the formed bilirubin into the chloroform phase. Centrifuge to separate the phases.

-

Quantification of Bilirubin: Carefully collect the chloroform phase. Measure the amount of bilirubin formed using a double-beam spectrophotometer by determining the difference in absorbance at 464 nm to 530 nm (extinction coefficient for bilirubin is 40 mM⁻¹cm⁻¹).[6]

-

Data Analysis: Calculate the percentage of heme oxygenase inhibition for each concentration of this compound compared to a control reaction without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Diagrams illustrating the mechanism of action and experimental workflows provide a clear visual representation for better understanding.

Caption: Inhibition of the heme catabolic pathway by this compound.

Caption: A typical workflow for assessing the inhibitory effect of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. This compound Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Tin Mesoporphyrin: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis and purification of tin mesoporphyrin (SnMP), a potent competitive inhibitor of heme oxygenase. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and visualizes key processes through diagrams, serving as a core resource for the laboratory production of SnMP for research purposes.

Introduction

This compound (SnMP), also known as stannsoporfin, is a synthetic metalloporphyrin that has garnered significant interest for its therapeutic potential, particularly in the management of neonatal hyperbilirubinemia.[1][2] Structurally similar to heme, SnMP competitively inhibits heme oxygenase, the rate-limiting enzyme in the catabolism of heme to biliverdin and subsequently bilirubin.[1][2][3] By blocking this pathway, SnMP effectively reduces the production of bilirubin.[2][4] The synthesis of SnMP for research applications requires precise methodologies to ensure high purity and yield. This guide details a robust synthesis route starting from hemin and outlines effective purification strategies.

Synthesis of this compound (SnMP)

The synthesis of this compound typically proceeds in two main stages: the reduction of the vinyl groups of a protoporphyrin precursor to form mesoporphyrin, followed by the insertion of tin into the porphyrin macrocycle. A common and effective starting material is hemin (protoporphyrin IX iron (III) chloride).

Experimental Protocol: Synthesis from Hemin

This protocol is adapted from established methods involving a two-stage hydrogenation process to produce mesoporphyrin IX formate, followed by tin insertion.[5]

Materials:

-

Hemin

-

Formic acid

-

Palladium on carbon (Pd/C) catalyst

-

Methyl tert-butyl ether (MTBE)

-

Tin(II) chloride (SnCl₂)

-

Acetic acid

-

Ammonium acetate

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Standard laboratory glassware and equipment for hydrogenation and reflux reactions.

Stage 1: Hydrogenation of Hemin to Mesoporphyrin IX Formate

-

Reaction Setup: In a suitable hydrogenation vessel, create a slurry of hemin and a palladium/carbon (Pd/C) catalyst in methyl tert-butyl ether (MTBE).

-

First Stage Hydrogenation: Heat the reaction mixture to a temperature of approximately 35-40°C and pressurize with hydrogen gas. Maintain this temperature for a period of 4-8 hours. This initial stage begins the reduction of the vinyl groups.

-

Second Stage Hydrogenation: Add formic acid to the reaction mixture. Increase the temperature to 45-50°C and continue the hydrogenation for another 3-6 hours. This ensures the complete conversion of hemin to mesoporphyrin IX formate.[5]

-

Isolation of Mesoporphyrin IX Formate: After the reaction is complete, cool the mixture and filter to remove the catalyst. The mesoporphyrin IX formate can be isolated from the filtrate. The purity of this intermediate is crucial for the quality of the final product.[6]

Stage 2: Tin Insertion to Form this compound IX Dichloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the mesoporphyrin IX formate in acetic acid.

-

Addition of Reagents: Add tin(II) chloride (SnCl₂) as the tin carrier and ammonium acetate as a buffer.

-

Reaction Conditions: Heat the mixture to reflux in the presence of an oxidant, such as air, which can be bubbled through the solution. The tin insertion is typically carried out at reflux temperatures.[5]

-

Reaction Monitoring: The progress of the metal insertion can be monitored by UV-Vis spectroscopy. A distinct color change and shifts in the absorption bands, particularly the Soret and Q bands, indicate the formation of the metalloporphyrin.[7]

-

Isolation of Crude SnMP: Upon completion of the reaction, the crude this compound can be precipitated and collected.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and residual reagents. A combination of precipitation and chromatographic methods is often employed to achieve high purity.

Experimental Protocol: Purification by Precipitation and Trituration

This protocol is based on a method described in patent literature for achieving pharmaceutical-grade purity.[6]

Materials:

-

Crude this compound

-

Aqueous basic solution (e.g., dilute sodium hydroxide)

-

Activated charcoal

-

Aqueous acid solution (e.g., dilute hydrochloric acid)

-

Deionized water

Procedure:

-

Dissolution in Base: Dissolve the crude this compound in an aqueous basic solution.

-

Charcoal Treatment: Treat the dissolved this compound with activated charcoal to adsorb colored impurities.

-

Filtration: Filter the solution to remove the charcoal.

-

Acid Precipitation: Add the treated this compound solution to a first aqueous acid solution to precipitate the purified product.

-

Trituration: Triturate the precipitated this compound in a second aqueous acid solution at an elevated temperature. This step further removes impurities.

-

Final Isolation and Drying: Collect the purified this compound by filtration, wash with deionized water, and dry under vacuum to yield the final product.

Experimental Protocol: Purification by Column Chromatography

Column chromatography is a standard and effective method for purifying porphyrins. While a specific protocol for this compound is not widely published, the following general procedure for porphyrin purification can be adapted.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh) or alumina

-

Appropriate solvent system (e.g., a gradient of methanol in dichloromethane or chloroform)

-

Chromatography column and accessories

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the appropriate solvent and load it onto the top of the column.

-

Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (e.g., increasing the percentage of methanol in dichloromethane). The distinct color of the porphyrin allows for visual tracking of the band as it moves down the column.

-

Fraction Collection: Collect the fractions containing the desired colored band.

-

Purity Analysis: Analyze the purity of the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Quantitative data related to the synthesis, purification, and activity of this compound are summarized below for easy comparison.

| Parameter | Value | Reference |

| Synthesis Yield | ||

| Crude this compound Chloride | 83-93% | [5] |

| Purity | ||

| After Precipitation/Trituration | ≥ 97% | [6] |

| Commercially Available | ≥ 95% | [8] |

| In Vitro Activity | ||

| Heme Oxygenase Inhibition (Ki) | 0.014 µM (14 nM) | [8] |

| Physical Properties | ||

| Molecular Weight | 754.3 g/mol | [2] |

| Solubility | ||

| DMSO | ≤ 0.5 mg/mL | [8] |

| Dimethylformamide | 1 mg/mL | [8] |

| Spectroscopic Data | ||

| UV-Vis Absorption Maximum (in DMF) | ~399 nm (Soret band) | [9] |

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the heme catabolic pathway inhibited by this compound, the synthesis workflow, and the purification process.

Caption: Heme catabolic pathway and the inhibitory action of this compound.

Caption: Workflow for the synthesis of this compound from Hemin.

Caption: Alternative workflows for the purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Metalloporphyrins – An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2004045546A2 - Water-soluble mesoporphyrin compounds and methods of preparation - Google Patents [patents.google.com]

- 6. US20080154033A1 - Preparation of metal mesoporphyrin compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. apexbt.com [apexbt.com]

- 9. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

A Technical Whitepaper on Tin Mesoporphyrin (SnMP) as a Competitive Inhibitor of Heme Oxygenase-1 (HO-1)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heme Oxygenase-1 (HO-1), the inducible isoform of the rate-limiting enzyme in heme catabolism, is a critical target in various therapeutic areas, most notably in the management of hyperbilirubinemia. Tin Mesoporphyrin (SnMP), a synthetic heme analogue, has emerged as a potent and selective competitive inhibitor of HO-1. This document provides a comprehensive technical guide on the core aspects of SnMP, including its mechanism of action, quantitative inhibition data, relevant signaling pathways, and detailed experimental protocols. The information is intended to serve as a foundational resource for researchers and professionals involved in the study of HO-1 and the development of related therapeutics.

Mechanism of Action: Competitive Inhibition of HO-1

Heme Oxygenase (HO) catalyzes the degradation of heme into equimolar amounts of biliverdin, ferrous iron (Fe²⁺), and carbon monoxide (CO).[1][2][3][4] Biliverdin is subsequently reduced to bilirubin by biliverdin reductase.[5][6] SnMP's inhibitory action stems from its structural similarity to the natural substrate, heme.[5][6]

SnMP consists of a protoporphyrin IX macrocycle with a central tin (Sn) atom instead of iron.[1][6] This configuration allows it to bind to the active site of the HO-1 enzyme. However, unlike heme, SnMP cannot be catabolized by the enzyme.[1] This binding action competitively blocks heme from accessing the enzyme's active site, thereby inhibiting the production of biliverdin and, consequently, bilirubin.[6][7][8] The reduction of the vinyl groups at the C2 and C4 positions of the porphyrin ring to ethyl groups markedly enhances its inhibitory potency compared to its precursor, tin protoporphyrin (SnPP).[1][2][3]

Caption: Mechanism of HO-1 competitive inhibition by this compound (SnMP).

Quantitative Data on HO-1 Inhibition

SnMP is a highly potent inhibitor of HO-1. Its efficacy has been quantified in various in vitro and in vivo models. A study using rat splenic microsomal heme oxygenase demonstrated that SnMP is a potent competitive inhibitor with a Ki of 0.014 µM.[2]

Table 1: In Vitro Inhibition of Heme Oxygenase by this compound

| Parameter | Enzyme Source | Value | Reference |

|---|

| Ki | Rat Splenic Microsomes | 0.014 µM |[2] |

In studies comparing different metalloporphyrins, SnMP consistently emerges as the most potent inhibitor for both HO-1 and the constitutive isoform, HO-2.[9]

Table 2: In Vivo Efficacy of this compound

| Animal Model | SnMP Dose | Route | Outcome | Reference |

|---|---|---|---|---|

| Neonatal Rats | 1 µmol/kg | Intramuscular | Prevented the transient increase in serum bilirubin 24h after birth. | [2] |

| Transgenic Mice | Single Oral Dose | Oral | Durable inhibition of bilirubin production and HO activity for at least 24h after a heme load. | [10][11] |

| EHBR/Eis Rats | Weekly Injections | Not Specified | Significantly lowered plasma bilirubin concentration for extended periods. | [1] |

| Adult Rats | 1 µmol/kg | Not Specified | Inhibited hepatic, renal, and splenic HO activity for extended periods. | [2] |

| Human Neonates | 4.5 mg/kg | Intramuscular | Reduced the duration of phototherapy and the severity of hyperbilirubinemia.[12][13] | [12][13] |

| A549 Lung Cancer Cells | 5 µM & 10 µM | In Vitro | Reduced cell viability by 22% and 43% respectively after 72h. |[3] |

HO-1 Signaling Pathways and Modulation by SnMP

The expression of HO-1 is a key cellular response to oxidative stress and inflammation.[14][15] Its induction is primarily regulated by the transcription factor Nrf2 (NF-E2-related factor 2).[14][16] Under stress conditions, Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (AREs) in the promoter region of the HMOX1 gene, and initiates transcription.[14] Other signaling pathways, including p38 MAPK, PI3K/Akt, and NF-κB, also play a role in regulating HO-1 expression.[16][17]

The products of HO-1 activity, CO and biliverdin/bilirubin, are themselves signaling molecules with potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[16][18] By inhibiting HO-1, SnMP blocks the production of these cytoprotective molecules. While this is the desired effect in conditions of excessive heme catabolism (like neonatal jaundice), it can have significant downstream consequences on cellular signaling. Interestingly, while metalloporphyrins like SnMP inhibit HO activity, they have also been shown to increase the transcription and protein levels of HO-1, possibly through a feedback mechanism involving the displacement of the transcriptional repressor Bach1.[3][5]

Caption: Simplified Nrf2/HO-1 signaling pathway and the inhibitory action of SnMP.

Experimental Protocols

In Vitro HO-1 Inhibition Assay

This protocol is adapted from methodologies used to measure HO enzymatic activity by quantifying bilirubin formation.[3]

Objective: To determine the inhibitory effect of SnMP on HO-1 activity in a cell-free system.

Materials:

-

Enzyme Source: Microsomal fraction from rat spleen (rich in HO-1) or recombinant human HO-1.

-

Substrate: Hemin (Heme).

-

Inhibitor: this compound (SnMP) dissolved in a suitable solvent (e.g., 0.1 N NaOH, then diluted).

-

Cofactors & Reagents:

-

NADPH

-

Biliverdin Reductase (from rat liver cytosol)

-

Glucose-6-phosphate (G6P)

-

G6P dehydrogenase

-

Reaction Buffer: 20 mM Tris-HCl, pH 7.4

-

-

Equipment: Spectrophotometer or microplate reader, circulating water bath (37°C).

Methodology:

-

Preparation of Reaction Mixture: In a microcentrifuge tube or well of a 96-well plate, prepare the reaction mixture containing:

-

Cell lysate/microsomal fraction (e.g., 2 mg/mL protein)

-

Biliverdin reductase (0.5–2 mg/mL)

-

NADPH (1 mM)

-

G6P (2 mM) and G6P Dehydrogenase (1 U) to create an NADPH-regenerating system.

-

Varying concentrations of SnMP (e.g., 0.001 µM to 10 µM) for dose-response curve or a fixed concentration for single-point inhibition. Control wells receive vehicle only.

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Start the reaction by adding the substrate, hemin (final concentration ~25 µM).

-

Incubation: Incubate the reaction mixture in the dark for 1 hour at 37°C.

-

Termination and Measurement: Stop the reaction (e.g., by adding ice-cold buffer or placing on ice). Measure the formation of bilirubin by scanning the difference in absorbance between 464 nm and 530 nm.

-

Data Analysis: Calculate the percentage of inhibition for each SnMP concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo HO-1 Inhibition Study in a Mouse Model

This protocol is a generalized workflow based on studies assessing SnMP's effect on heme-induced hyperbilirubinemia.[10][11]

Objective: To evaluate the efficacy of orally administered SnMP in reducing bilirubin production in vivo.

Materials:

-

Animal Model: Adult transgenic mice.

-

Compounds:

-

This compound (SnMP) for oral gavage.

-

Heme for oral gavage to induce a heme load.

-

Vehicle controls.

-

-

Equipment: Oral gavage needles, metabolic chambers for gas collection, gas chromatograph, equipment for tissue homogenization and serum collection.

Methodology:

-

Acclimatization: Acclimatize adult mice to the experimental conditions for several days.

-

Prophylactic Treatment: Administer a single oral dose of SnMP or vehicle to respective groups of mice.

-

Heme Load: After a set period (e.g., 24 hours), administer an oral heme load to all mice to induce bilirubin production.

-

Measurement of Bilirubin Production:

-

Place mice in metabolic chambers.

-

Measure the rate of carbon monoxide (CO) excretion (VeCO), a direct index of in vivo bilirubin production, using gas chromatography.

-

-

Tissue and Blood Collection: At the end of the experiment, euthanize the mice.

-

Collect blood to measure total serum bilirubin levels.

-

Harvest tissues (liver, spleen, intestine) and prepare homogenates.

-

-

Ex Vivo HO Activity Assay: Use the tissue homogenates to measure HO activity as described in the in vitro protocol to confirm inhibition at the tissue level.

-

Data Analysis: Compare VeCO, serum bilirubin, and tissue HO activities between the SnMP-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Caption: General experimental workflow for an in vivo SnMP efficacy study.

Conclusion and Future Directions

This compound is a well-characterized, potent competitive inhibitor of Heme Oxygenase-1. Its mechanism of action is clearly defined, and its efficacy in reducing bilirubin production is supported by robust quantitative data from both preclinical and clinical studies.[2][10][11][12][13] The primary clinical application has been the prevention and treatment of neonatal hyperbilirubinemia, where it has been shown to significantly reduce the need for phototherapy.[5][7][12][13]

Future research continues to explore the therapeutic potential of SnMP in other areas where HO-1 is a validated target, such as in oncology, where HO-1 overexpression is often linked to tumor aggressiveness and chemoresistance.[3][17][19] Further studies are necessary to fully understand the long-term consequences of HO-1 inhibition and to develop strategies that maximize therapeutic benefit while minimizing potential side effects, such as photosensitivity.[5][7]

References

- 1. Efficacy and Safety Concerns with Sn-Mesoporphyrin as an Adjunct Therapy in Neonatal Hyperbilirubinemia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. This compound Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scite.ai [scite.ai]

- 5. publications.aap.org [publications.aap.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Studies on the mechanism of Sn-protoporphyrin suppression of hyperbilirubinemia. Inhibition of heme oxidation and bilirubin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The effectiveness of oral this compound prophylaxis in reducing bilirubin production after an oral heme load in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Clinical trial of this compound to prevent neonatal hyperbilirubinemia | Semantic Scholar [semanticscholar.org]

- 13. Clinical trial of this compound to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Signaling to heme oxygenase-1 and its anti-inflammatory therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Signaling Function of Heme Oxygenase Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Core Structural Differences Between Tin Mesoporphyrin and Heme

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural distinctions between tin mesoporphyrin (SnMP) and the naturally occurring heme molecule. As a potent competitive inhibitor of heme oxygenase, the enzyme responsible for heme catabolism, SnMP's therapeutic potential is intrinsically linked to its unique structural characteristics. This document delineates these differences through a comparative analysis of their core composition, three-dimensional structure, and spectroscopic properties. Detailed experimental protocols for the characterization of these molecules are provided, alongside visual representations of their structures and the biochemical pathway they influence.

Introduction

Heme, an iron-containing protoporphyrin IX, is a fundamental prosthetic group in a myriad of essential proteins, including hemoglobin, myoglobin, and cytochromes. Its central iron atom and specific arrangement of side chains are critical for its diverse biological functions, most notably the transport of diatomic gases and electron transfer. This compound (SnMP), a synthetic analog of heme, has garnered significant interest in the medical and research communities for its ability to competitively inhibit heme oxygenase, the rate-limiting enzyme in the heme catabolic pathway. This inhibition has shown therapeutic promise in the management of neonatal hyperbilirubinemia.

The efficacy of SnMP as a heme oxygenase inhibitor stems directly from its structural deviations from the native heme molecule. This guide will provide a detailed examination of these differences, offering researchers and drug development professionals a foundational understanding of SnMP's structure-function relationship.

Core Structural Differences

The primary structural differences between this compound and heme can be categorized into two main areas: the central metal ion and the modifications of the peripheral side chains of the porphyrin macrocycle.

Central Metal Ion

The most fundamental difference lies at the center of the porphyrin ring. Heme contains a ferrous (Fe²⁺) or ferric (Fe³⁺) iron atom, which is essential for its biological activity, including the reversible binding of oxygen. In contrast, this compound incorporates a tin(IV) (Sn⁴⁺) ion. This substitution is the primary reason SnMP cannot be degraded by heme oxygenase and acts as a competitive inhibitor.

Peripheral Group Modifications

Both heme and this compound are based on the protoporphyrin IX macrocycle. However, SnMP is a synthetic derivative with a key modification to its peripheral side chains. In heme (specifically heme B), the porphyrin ring is substituted with four methyl groups, two vinyl groups, and two propionate groups. In this compound, the two vinyl groups at positions C2 and C4 of the protoporphyrin IX ring are reduced to ethyl groups. This alteration in the peripheral substituents contributes to the enhanced inhibitory potency of SnMP compared to its vinyl-containing counterpart, tin protoporphyrin.

Figure 1. 2D representation of the core structures of Heme B and this compound.

Quantitative Structural and Spectroscopic Data

The structural and electronic differences between heme and this compound are reflected in their quantitative structural parameters and spectroscopic signatures.

X-ray Crystallography Data

| Parameter | Heme (in Deoxyhemoglobin) | This compound |

| Metal-Nitrogen Bond Length (Å) | ~2.06 | Data not available |

| Displacement of Metal from Porphyrin Plane (Å) | ~0.4 | Data not available |

Data for heme is sourced from studies on deoxyhemoglobin.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of porphyrin-based molecules. The chemical shifts of the protons and carbons are sensitive to the central metal and the peripheral substituents.

| Nucleus | Heme (in diamagnetic state) | This compound (in CDCl₃) |

| ¹H NMR (ppm) | ||

| meso-H | ~9-10 | Data not available |

| Methyl-H | ~3.5 | Data not available |

| ¹³C NMR (ppm) | ||

| meso-C | ~95-100 | Data not available |

| Methyl-C | ~12-22 | Data not available |

UV-Vis Spectroscopy Data

The electronic absorption spectra of porphyrins are characterized by an intense Soret band (or B band) in the near-UV region and weaker Q bands in the visible region. The positions of these bands are influenced by the central metal ion and peripheral groups.

| Spectral Feature | Heme | This compound |

| Soret Band (nm) | ~400-420 | ~399 |

| Q Bands (nm) | Multiple bands between 500-650 | Data not available |

Absorption maxima can vary depending on the solvent and the axial ligands. The Soret band for this compound has been reported at approximately 399 nm.

Heme Catabolic Pathway and Inhibition by this compound

This compound exerts its biological effect by competitively inhibiting heme oxygenase, the initial and rate-limiting enzyme in the heme catabolic pathway. This pathway is responsible for the degradation of heme into biliverdin, which is subsequently converted to bilirubin.

Figure 2. Heme Catabolic Pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound starts from heme (hemin). The vinyl groups of hemin are first reduced to ethyl groups to form mesoporphyrin IX. Subsequently, the iron is removed and tin is inserted into the porphyrin core.

Materials:

-

Hemin

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Formic acid

-

Tin(II) chloride (SnCl₂)

-

Appropriate solvents (e.g., methyl tert-butyl ether, acetic acid)

Protocol:

-

Reduction of Hemin: Dissolve hemin in a suitable solvent and add the Pd/C catalyst. Hydrogenate the mixture under a hydrogen atmosphere to reduce the vinyl groups to ethyl groups, yielding mesoporphyrin IX.

-

Demetalation: Remove the iron from the mesoporphyrin IX.

-

Tin Insertion: React the iron-free mesoporphyrin IX with a tin salt, such as SnCl₂, in an appropriate solvent system to insert the tin ion into the porphyrin core.

-

Purification: Purify the resulting this compound using techniques such as chromatography to remove unreacted starting materials and byproducts.

Figure 3. General workflow for the synthesis of this compound from Hemin.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule.

Protocol:

-

Crystallization: Grow single crystals of the compound of interest (this compound or heme) of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection: Mount a single crystal on a goniometer and place it in an X-ray beam. The crystal diffracts the X-rays, and the diffraction pattern is recorded on a detector.

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the electron density. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.

Figure 4. Experimental workflow for small molecule X-ray crystallography.

NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C NMR spectra. Important parameters to set include the number of scans, relaxation delay, and pulse width.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane - TMS).

-

Spectral Analysis: Analyze the processed spectrum to determine the chemical shifts, coupling constants, and integration of the signals to elucidate the molecular structure.

UV-Vis Spectroscopy

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., dichloromethane, methanol). The concentration should be chosen to ensure that the absorbance falls within the linear range of the spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 300-700 nm) using a dual-beam UV-Vis spectrophotometer. A blank spectrum of the solvent should be recorded first for baseline correction.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Conclusion

The structural disparities between this compound and heme, namely the substitution of the central iron atom with tin and the reduction of the vinyl groups to ethyl groups, are the cornerstones of SnMP's mechanism of action as a potent heme oxygenase inhibitor. These modifications fundamentally alter the electronic and steric properties of the porphyrin macrocycle, preventing its enzymatic degradation and enabling it to effectively compete with heme for the active site of heme oxygenase. A thorough understanding of these structural nuances, supported by quantitative data and detailed experimental characterization, is paramount for the continued development and application of this compound and other porphyrin-based therapeutics. This guide provides a foundational framework for researchers and professionals engaged in this exciting field.

An In-depth Technical Guide to the Early Clinical Studies of Tin Mesoporphyrin (SnMP) for Hyperbilirubinemia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neonatal hyperbilirubinemia, or jaundice, is a common condition resulting from an imbalance in bilirubin production and elimination. While phototherapy and exchange transfusions are effective treatments, they are typically administered after bilirubin levels have already risen. Tin mesoporphyrin (SnMP), also known as stannsoporfin, emerged as a promising prophylactic agent by targeting the root cause of bilirubin production. As a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism, SnMP effectively prevents the formation of bilirubin.[1][2][3] Early clinical trials demonstrated that a single intramuscular dose of SnMP could significantly ameliorate the course of hyperbilirubinemia in both term and preterm newborns, substantially reducing the need for phototherapy.[4][5] The primary adverse effect noted was a transient photosensitivity, manageable with careful light exposure.[2][4] This whitepaper provides a comprehensive technical overview of the foundational clinical studies of SnMP, detailing its mechanism of action, experimental protocols, and key clinical data.

Mechanism of Action: Heme Oxygenase Inhibition

This compound is a synthetic metalloporphyrin that acts as a structural analog of heme.[6] Its primary pharmacological action is the competitive inhibition of heme oxygenase (HO), the enzyme responsible for converting heme into biliverdin, carbon monoxide (CO), and ferrous iron.[2][3] Biliverdin is subsequently reduced to bilirubin by biliverdin reductase. By blocking the HO enzyme, SnMP effectively halts the heme degradation pathway at its rate-limiting step, thereby preventing the production of bilirubin and its accumulation in the bloodstream.[1][6]

Caption: Mechanism of Action of this compound (SnMP).

Summary of Key Early Clinical Trials

Multiple randomized, placebo-controlled trials in the early 1990s and beyond established the clinical efficacy and safety profile of SnMP. These studies consistently showed that a single dose administered shortly after birth could significantly control hyperbilirubinemia.

Data Presentation

Table 1: Summary of Major Early Clinical Trials of this compound

| Study (Lead Author) | Patient Population | N | Study Design | Dosage | Key Outcomes | Citation(s) |

|---|---|---|---|---|---|---|

| Kappas A, et al. (1994) | Preterm newborns (210-251 days gestational age) | 517 | 5 randomized, blinded, placebo-controlled trials | 1, 3, or 6 µmol/kg IM | Dose-dependent reduction in hyperbilirubinemia; 76% decrease in phototherapy need at highest dose. | [5][7] |

| Bhutani VK, et al. (2016) | Newborns ≥35 weeks GA with TcB >75th percentile | 213 (87 SnMP, 89 Sham) | Masked, placebo-controlled, multicenter trial | 4.5 mg/kg IM | Halved duration of phototherapy; reversed bilirubin trajectory within 12 hours. | [4][8][9] |

| Martinez JC, et al. (1999) | Very-low-birth-weight infant with severe hemolytic hyperbilirubinemia | 1 | Case Study | Single IM dose | Eliminated the need for an exchange transfusion. |[10] |

Table 2: Quantitative Efficacy Data from Key Studies

| Efficacy Metric | Kappas et al. (1994) (6 µmol/kg dose) | Bhutani et al. (2016) (4.5 mg/kg dose) |

|---|---|---|

| Reduction in Phototherapy Need | 76% reduction vs. controls | 50% reduction in duration vs. controls |

| Reduction in Bilirubin Levels | 41% reduction in mean peak incremental plasma bilirubin vs. controls | Reversed natural trajectory; 18% decline at 7-10 days vs. 7.1% increase in controls |

| Citation(s) | [5][7] | [4][8] |

Table 3: Pharmacokinetics and Safety Profile

| Parameter | Finding | Citation(s) |

|---|---|---|

| Administration | Intramuscular (IM) injection; not absorbed orally. | |

| Absorption | Rapid absorption following IM administration. | |

| Plasma Half-Life | ~3.8 hours (IV, 1 µmol/kg in adults). | |

| Excretion | Small amounts excreted in urine (<1%) and feces. | |

| Primary Adverse Effect | Mild, transient cutaneous photosensitivity/erythema, particularly with concurrent phototherapy. | [2][4][5] |

| Other Effects | No other significant short-term untoward effects observed in major trials. | [4][5] |

Experimental Protocols

The early clinical trials were designed to rigorously assess the efficacy and safety of SnMP. The methodologies employed set the standard for subsequent investigations.

Study Design and Patient Population (Kappas et al., 1994)

-

Design: The study consisted of five sequential, randomized, blinded, and placebo-controlled trials.[5][7]

-

Patient Selection Criteria:

-

Intervention:

-

Outcome Measures:

-

Primary: Plasma bilirubin concentrations were monitored to determine the peak incremental level. The requirement for phototherapy was the key clinical outcome.

-

Phototherapy Protocol: Phototherapy using "special blue" lamps was initiated when plasma bilirubin levels exceeded a predetermined threshold for the infant's gestational age, regardless of the study group.[7]

-

Follow-up: Patients were followed up at 3 and 18 months post-term age to assess for long-term effects.[5][7]

-

Caption: Generalized Experimental Workflow for SnMP Trials.

Study Design and Patient Population (Bhutani et al., 2016)

-

Design: A masked, placebo-controlled, multicenter trial.[4][9]

-

Patient Selection Criteria:

-

Intervention:

-

Outcome Measures:

Conclusion and Future Directions

The early clinical studies of this compound provided compelling evidence for its efficacy as a preventative treatment for neonatal hyperbilirubinemia. By directly inhibiting bilirubin production, a single dose of SnMP was shown to significantly reduce peak bilirubin levels and decrease the need for phototherapy in both term and preterm infants.[5][9] The safety profile was favorable, with transient photosensitivity being the only notable adverse event.[4] These foundational trials established SnMP as a potent and targeted therapeutic agent, paving the way for further research into its role in managing infants at high risk for bilirubin-induced neurologic dysfunction and its potential application in global health settings where access to phototherapy may be limited.[2][5]

References

- 1. researchgate.net [researchgate.net]

- 2. publications.aap.org [publications.aap.org]

- 3. Metalloporphyrins – An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical trial of this compound to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Control of jaundice in preterm newborns by an inhibitor of bilirubin production: studies with tin-mesoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. publications.aap.org [publications.aap.org]

- 8. Clinical trial of this compound to prevent neonatal hyperbilirubinemia | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Tin-mesoporphyrin in the treatment of severe hyperbilirubinemia in a very-low-birth-weight infant - PubMed [pubmed.ncbi.nlm.nih.gov]

Tin Mesoporphyrin: A Technical Guide to its Biochemical Pathway and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin mesoporphyrin (SnMP), also known as stannsoporfin, is a synthetic metalloporphyrin that acts as a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in the heme catabolic pathway.[1][2] By blocking this enzyme, SnMP effectively reduces the production of bilirubin, a neurotoxic byproduct of heme degradation. This unique mechanism of action has positioned SnMP as a significant therapeutic agent, particularly in the management of neonatal hyperbilirubinemia.[3][4] This technical guide provides an in-depth overview of the biochemical pathway, metabolism, and mechanism of action of this compound, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to support researchers and drug development professionals in their understanding and application of this compound.

Biochemical Pathway of this compound Action

The primary biochemical pathway influenced by this compound is the heme catabolic pathway. Heme, derived from the breakdown of hemoglobin and other hemoproteins, is degraded into biliverdin, iron, and carbon monoxide by the action of heme oxygenase.[5] Biliverdin is subsequently reduced to bilirubin by biliverdin reductase. SnMP, as a structural analog of heme, competitively binds to the active site of heme oxygenase, thereby inhibiting its enzymatic activity.[1][2] This inhibition prevents the conversion of heme to biliverdin, leading to a decrease in the production of bilirubin.[1]

Signaling Pathway of Heme Degradation and SnMP Inhibition

Quantitative Data

Heme Oxygenase Inhibition

| Compound | Enzyme Source | Inhibition Constant (Ki) | Reference |

| This compound | Rat Splenic Microsomal Heme Oxygenase | 0.014 µM | [2] |

Pharmacokinetic Properties in Humans (Intravenous Administration)

| Parameter | Value (for 1 µmol/kg dose) | Reference |

| Plasma Half-life (t½) | 3.8 hours | [6] |

| Excretion (Urine & Feces) | < 1% of administered dose | [6] |

Clinical Efficacy in Neonatal Hyperbilirubinemia (4.5 mg/kg IM dose)

| Outcome | Result | Reference |

| Duration of Phototherapy | Halved compared to placebo | [3][4] |

| Total Bilirubin (TB) Trajectory | Reversed within 12 hours of administration | [3][4] |

| Change in Mean TB (Age 3-5 days) | +8% in SnMP group vs. +47% in sham-treated group (P<0.001) | [3][4] |

| Change in Mean TB (Age 7-10 days) | -18% in SnMP group vs. +7.1% in control group (P<0.001) | [3][4] |

Experimental Protocols

In Vitro Heme Oxygenase Activity Assay

Objective: To determine the inhibitory effect of this compound on heme oxygenase activity in vitro.

Materials:

-

Test compound: this compound (SnMP)

-

Enzyme source: Rat spleen microsomes (or other appropriate source)

-

Hemin (substrate)

-

NADPH

-

Rat liver cytosol (as a source of biliverdin reductase)

-

Potassium phosphate buffer (pH 7.4)

-

Chloroform

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the enzyme source, NADPH, and rat liver cytosol in potassium phosphate buffer.

-

Add varying concentrations of SnMP to the reaction mixtures.

-

Initiate the reaction by adding hemin.

-

Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding chloroform.

-

Extract the bilirubin formed into the chloroform layer.

-

Measure the absorbance of the chloroform layer at the appropriate wavelength (e.g., 464 nm) to quantify the amount of bilirubin produced.

-

Calculate the percent inhibition of heme oxygenase activity by SnMP at each concentration and determine the IC50 value.

Animal Model of Hyperbilirubinemia

Objective: To evaluate the in vivo efficacy of this compound in reducing bilirubin levels in an animal model of hyperbilirubinemia.

Materials:

-

Animal model: Gunn rats or mice treated with a hemolytic agent (e.g., phenylhydrazine) to induce hyperbilirubinemia.

-

This compound (SnMP) for injection.

-

Blood collection supplies.

-

Centrifuge.

-

Spectrophotometer or clinical chemistry analyzer for bilirubin measurement.

Procedure:

-

Induce hyperbilirubinemia in the chosen animal model.

-

Administer a single dose of SnMP (e.g., intramuscularly or subcutaneously) to the treatment group of animals. The control group should receive a vehicle injection.

-

Collect blood samples at various time points post-treatment (e.g., 0, 12, 24, 48, and 72 hours).

-

Separate plasma or serum from the blood samples by centrifugation.

-

Measure the total bilirubin concentration in the plasma or serum samples.

-

Compare the bilirubin levels between the SnMP-treated and control groups to determine the efficacy of the treatment.

Cell Viability and Cytotoxicity Assay

Objective: To assess the potential cytotoxicity of this compound on cultured cells.

Materials:

-

Cell line (e.g., HepG2, a human liver cell line)

-

Cell culture medium and supplements

-

This compound (SnMP)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a specialized reagent)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of SnMP. Include untreated cells as a control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT reagent to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each SnMP concentration relative to the untreated control cells.

Metabolism and Excretion

The metabolism of this compound is not extensive, and the compound is not significantly broken down in the body. Pharmacokinetic studies in humans have shown that SnMP is cleared from the plasma with a half-life of approximately 3.8 hours following intravenous administration.[6] The primary route of elimination is not well-defined, but it is known that only very small amounts (less than 1% of the administered dose) are excreted in the urine and feces.[6] This suggests that the compound may be retained in tissues or eliminated through other minor pathways. The slow excretion contributes to its prolonged duration of action.

Off-Target Effects

While this compound is a potent inhibitor of heme oxygenase, it is not entirely specific. It has been reported to also inhibit nitric oxide synthase (NOS), another heme-containing enzyme. The inhibition of NOS can have various physiological consequences, as nitric oxide is an important signaling molecule involved in processes such as vasodilation and neurotransmission. The potential for off-target effects should be a consideration in the development and clinical application of SnMP.

Experimental and Logical Workflows

Preclinical Evaluation of this compound

Conclusion

This compound is a powerful pharmacological tool and a promising therapeutic agent for conditions characterized by excessive bilirubin production. Its well-defined mechanism of action as a competitive inhibitor of heme oxygenase provides a clear rationale for its clinical use. This technical guide has provided a comprehensive overview of the biochemical pathways, quantitative data, and experimental methodologies relevant to the study of SnMP. A thorough understanding of its metabolism, potential off-target effects, and preclinical evaluation workflow is crucial for its continued development and safe and effective application in research and clinical practice.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. apexbt.com [apexbt.com]

- 3. Clinical trial of this compound to prevent neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metalloporphyrins – An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of tin-mesoporphyrin in man and the effects of tin-chelated porphyrins on hyperexcretion of heme pathway precursors in patients with acute inducible porphyria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tin Mesoporphyrin in Regulating Heme Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tin mesoporphyrin (SnMP), a potent competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism. We delve into the core mechanism of SnMP's regulatory action, present a comprehensive summary of quantitative data from preclinical and clinical studies, and provide detailed experimental protocols for key assays. Furthermore, this guide includes visualizations of the heme catabolic pathway and the inhibitory action of SnMP to facilitate a deeper understanding of its biochemical role. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development investigating novel therapeutic strategies for conditions characterized by excessive heme breakdown and bilirubin production, such as neonatal hyperbilirubinemia.

Introduction

Heme, a porphyrin ring complexed with iron, is an essential prosthetic group for a multitude of vital proteins, including hemoglobin, myoglobin, and cytochromes. The catabolism of heme is a critical physiological process for recycling iron and eliminating potentially toxic heme. This process is primarily mediated by the heme oxygenase (HO) enzyme system, which exists in two main isoforms: the inducible HO-1 and the constitutive HO-2.[1] The enzymatic degradation of heme by HO yields equimolar amounts of biliverdin, free iron, and carbon monoxide.[2] Biliverdin is subsequently reduced to bilirubin by biliverdin reductase.[3][4]

While essential, the dysregulation of heme catabolism can lead to pathological conditions. Excessive breakdown of heme, particularly in neonates, results in hyperbilirubinemia, a condition characterized by elevated levels of bilirubin in the blood, leading to jaundice.[5] If left untreated, severe hyperbilirubinemia can cause bilirubin-induced neurologic dysfunction (BIND) and kernicterus.[2]

This compound (SnMP), also known as stannsoporfin, is a synthetic metalloporphyrin that has emerged as a promising therapeutic agent for managing conditions of excessive bilirubin production.[3][6] Structurally similar to heme, SnMP acts as a potent competitive inhibitor of heme oxygenase, thereby blocking the initial and rate-limiting step of heme degradation.[6][7] This guide explores the intricate role of SnMP in regulating heme catabolism, providing a detailed overview of its mechanism, efficacy, and the experimental methodologies used to study its effects.

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive inhibition of heme oxygenase.[7] Structurally, SnMP is a synthetic metalloporphyrin where the central iron atom of the natural heme molecule is replaced by tin.[3] Additionally, the two vinyl groups at the C2 and C4 positions of the protoporphyrin IX ring are reduced to ethyl groups.[3] These modifications prevent SnMP from being degraded by the HO enzyme.[2]

By binding to the active site of heme oxygenase, SnMP effectively blocks the binding of the natural substrate, heme.[8] This competitive inhibition prevents the conversion of heme to biliverdin, thereby halting the downstream production of bilirubin.[3] The inhibition of HO-1, the inducible isoform, is particularly relevant in hemolytic conditions where there is a significant increase in heme turnover.[1] Studies have shown that SnMP is a more potent inhibitor of HO activity compared to its predecessor, tin protoporphyrin (SnPP).[2]

The inhibitory effect of SnMP has been demonstrated across different tissues, including the liver, spleen, and intestine.[9][10] This broad activity underscores its potential for systemic regulation of heme catabolism.

Signaling Pathway of Heme Catabolism and SnMP Inhibition

The following diagram illustrates the heme catabolic pathway and the point of inhibition by this compound.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in inhibiting heme oxygenase and reducing bilirubin levels has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Inhibition of Heme Oxygenase by Metalloporphyrins

| Metalloporphyrin | Tissue Source | Heme Oxygenase Isoform | I50 (µM) | Reference |

| This compound (SnMP) | Rat Spleen | HO-1 | Most Potent | [1] |

| This compound (SnMP) | Rat Brain | HO-2 | Most Potent | [1] |

| Tin Protoporphyrin | Rat Brain | HO-2 | Greater selectivity for HO-2 | [1] |

| Chromium Deuteroporphyrin (CrDP) | Rat (various tissues) | Not specified | 0.6 - 1.3 | |

| Zinc Deuteroporphyrin (ZnDP) | Rat (various tissues) | Not specified | 11.0 - 13.5 | [7] |

| Tin Protoporphyrin (SnPP) | Not specified | Microsomal | Ki = 0.017 | [11] |

| This compound (SnMP) | Rat Spleen | Microsomal | Ki = 0.014 |

I50: Concentration for 50% inhibition. Ki: Inhibition constant.

Table 2: In Vivo Effects of this compound in Animal Models

| Animal Model | SnMP Dose | Effect | Reference |

| Rats with Heme Load | 25 µmol/kg CrDP | 46% reduction in total body CO excretion | |

| Rats with Heme Load | 50 µmol/kg ZnDP | 32% reduction in total body CO excretion | [7] |

| Adult Mice | Single oral dose | Durable inhibition of bilirubin production for at least 24h | [9] |

| Adult Rats | 1 µmol/kg body wt | Inhibition of hepatic, renal, and splenic HO activity | |

| Neonatal Rats | 1 µmol/kg body wt | Prevention of transient increase in serum bilirubin | [12] |

| Rats with Iron Deficiency Anemia | Long-term treatment | Produced iron deficiency anemia | [10] |

Table 3: Clinical Trial Data of this compound in Neonates

| Study Population | SnMP Dose | Key Findings | Reference |

| Preterm Newborns (210-251 days GA) | 6 µmol/kg body weight | 41% reduction in mean peak incremental plasma bilirubin; 76% decrease in phototherapy requirements | [13] |

| Term and Near-Term Newborns at high risk | 4.5 mg/kg | Halved the duration of phototherapy; Reversed the natural trajectory of total bilirubin within 12 hours | [14] |

| Very-Low-Birth-Weight Infant | Single intramuscular dose | Eliminated the need for an exchange transfusion | [15] |

| Normal Subjects | 1 µmol/kg body weight | Significant decreases in plasma bilirubin at 24 and 48 hours | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for studying the effects of this compound.

Heme Oxygenase Activity Assay

This protocol is adapted from studies measuring HO activity in tissue homogenates.[7][17]

Objective: To determine the inhibitory effect of SnMP on heme oxygenase activity.

Materials:

-

Tissue sample (e.g., spleen, liver, brain)

-

Homogenization buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 2 mM MgCl2)

-

Microsomal fraction prepared by differential centrifugation

-

Reaction mixture:

-

NADPH generating system (e.g., 1 mM NADPH, 2 mM glucose-6-phosphate, 0.2 U glucose-6-phosphate dehydrogenase)

-

Hemin (substrate)

-

Rat liver cytosol (as a source of biliverdin reductase)

-

This compound (inhibitor) at various concentrations

-

-

Spectrophotometer

Procedure:

-

Tissue Homogenization: Homogenize the tissue sample in ice-cold homogenization buffer.

-

Microsome Preparation: Prepare the microsomal fraction by a series of centrifugation steps. The final microsomal pellet is resuspended in the homogenization buffer.

-

Protein Determination: Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).

-

Enzyme Reaction: a. In a reaction vessel, combine the microsomal preparation, the NADPH generating system, and rat liver cytosol. b. Add varying concentrations of SnMP to different reaction vessels. Include a control with no SnMP. c. Pre-incubate the mixture at 37°C for a few minutes. d. Initiate the reaction by adding hemin. e. Incubate the reaction mixture in a shaking water bath at 37°C in the dark for a specified time (e.g., 15-60 minutes).

-